1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one
CAS No.: 338968-32-4
Cat. No.: VC6303680
Molecular Formula: C23H19ClN2O6S
Molecular Weight: 486.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338968-32-4 |
|---|---|
| Molecular Formula | C23H19ClN2O6S |
| Molecular Weight | 486.92 |
| IUPAC Name | (E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-(4-methoxyanilino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C23H19ClN2O6S/c1-32-20-7-5-19(6-8-20)25-13-12-23(27)16-2-11-22(26(28)29)17(14-16)15-33(30,31)21-9-3-18(24)4-10-21/h2-14,25H,15H2,1H3/b13-12+ |
| Standard InChI Key | NCOWNJRZTQMFIG-OUKQBFOZSA-N |
| SMILES | COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one is a complex organic molecule featuring a diverse array of functional groups, including sulfonyl, nitro, methoxyanilino, and propenone moieties. This compound is of interest in various fields, particularly in medicinal chemistry and material science, due to its unique chemical structure and potential biological activities.
Chemical Formula and Molecular Weight
-
Molecular Formula: C24H20ClN2O6S
-
Molecular Weight: Approximately 522.93 g/mol
Key Functional Groups
-
Sulfonyl Group: Provides stability and reactivity.
-
Nitro Group: Known for its electron-withdrawing properties.
-
Methoxyanilino Group: Contributes to the compound's solubility and biological interactions.
-
Propenone Moiety: Acts as a linker between the other functional groups.
Synthesis
The synthesis of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one typically involves multiple steps, including condensation reactions and careful control of reaction conditions such as temperature and pH to optimize yield and purity. Various solvents may be employed to facilitate reactions and purifications.
Potential Applications
This compound is being researched for its potential applications in drug development and therapeutic interventions due to its interactions with biological targets. Its unique structure suggests it could be used in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.
Analytical Techniques
To confirm the structural integrity and purity of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used.
Future Research Directions
-
Detailed synthesis protocols and biological activity studies are necessary to fully understand the potential of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one.
Note
-
The search results do not provide specific information on 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-methoxyanilino)-2-propen-1-one. The content is based on general principles of organic chemistry and the properties of similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume